2-(Trimethylsilyl)ethanol
Overview
Description
2-(Trimethylsilyl)ethanol is an organosilicon compound with the molecular formula C5H14OSi. It is a clear, colorless liquid that is soluble in water and has a molecular weight of 118.25 g/mol . This compound is commonly used in organic synthesis as a protecting reagent for various functional groups, including carboxyl, phosphoryl, hydroxyl, and amino groups .
Mechanism of Action
Target of Action
The primary targets of 2-(Trimethylsilyl)ethanol are carboxyl , phosphoryl , hydroxyl, and amino groups in organic synthesis. These groups are essential components of various biochemical molecules, and their modification can significantly alter the properties and functions of these molecules.
Mode of Action
This compound acts as a protecting reagent . It interacts with its targets (carboxyl, phosphoryl, hydroxyl, and amino groups) by forming covalent bonds, thereby protecting these functional groups from unwanted reactions during organic synthesis . The reaction occurs through an SN2-like mechanism with the alcohol attacking a trialkyl-substitued silicon atom .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of Teoc-protected amines via alcoholysis of the corresponding isocyanates . This pathway is crucial in the synthesis of various organic compounds, including pharmaceuticals and other bioactive molecules.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption , which could potentially impact its bioavailability.
Result of Action
The primary result of the action of this compound is the protection of functional groups (carboxyl, phosphoryl, hydroxyl, and amino) during organic synthesis . This protection allows for the selective modification of these molecules, thereby enabling the synthesis of complex organic compounds with high precision and efficiency.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is a flammable liquid and should be handled in a well-ventilated place . It should also be stored in a cool, dry environment . These factors can significantly impact the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing 2-(Trimethylsilyl)ethanol:
From Ethyl Bromoacetate: This method involves the treatment of ethyl bromoacetate with zinc, followed by reaction with chlorotrimethylsilane.
Hydroboration/Oxidation or Oxymercuration/Demercuration of Vinyltrimethylsilane: This method involves the hydroboration or oxymercuration of vinyltrimethylsilane, followed by oxidation or demercuration.
Grignard Reagent Method: This method involves the reaction of the Grignard reagent formed from (chloromethyl)trimethylsilane with paraformaldehyde.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and phosphorus tribromide.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted silanes.
Scientific Research Applications
2-(Trimethylsilyl)ethanol is widely used in scientific research due to its versatility:
Chemistry: It is used as a protecting reagent for carboxyl, phosphoryl, hydroxyl, and amino groups in organic synthesis.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in peptide synthesis.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-(Trimethylsilyl)ethanol is unique due to its ability to protect a wide range of functional groups. Similar compounds include:
Trimethylsilanol: Used for protecting hydroxyl groups.
Trimethylsilyl chloride: Used for protecting hydroxyl and amino groups.
Trimethylsilyl ethyl ether: Used for protecting hydroxyl groups.
Compared to these compounds, this compound offers greater versatility and stability in protecting various functional groups, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-trimethylsilylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14OSi/c1-7(2,3)5-4-6/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGINKJHQQQORD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183421 | |
Record name | 2-(Trimethylsilyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2916-68-9 | |
Record name | 2-(Trimethylsilyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2916-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trimethylsilyl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002916689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Trimethylsilyl)ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Trimethylsilyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trimethylsilyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.950 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(TRIMETHYLSILYL)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF24TDM0VO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.